molecular formula C34H31FN6O3 B456968 5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B456968
M. Wt: 590.6g/mol
InChI Key: MIZIOJSKUOJEEK-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

The synthesis of 5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the indazole and pyrrolo[3,4-d][1,2,3]triazole cores, followed by the introduction of the fluorophenyl and methylphenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE has unique structural features that contribute to its distinct properties and applications. Similar compounds include other indazole and pyrrolo[3,4-d][1,2,3]triazole derivatives, which may share some chemical and biological properties but differ in their specific functional groups and overall structure.

References

Properties

Molecular Formula

C34H31FN6O3

Molecular Weight

590.6g/mol

IUPAC Name

5-(3-fluorophenyl)-3-[2-[(7E)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C34H31FN6O3/c1-20-9-13-22(14-10-20)17-24-5-3-8-27-29(24)37-41(31(27)23-15-11-21(2)12-16-23)28(42)19-39-32-30(36-38-39)33(43)40(34(32)44)26-7-4-6-25(35)18-26/h4,6-7,9-18,27,30-32H,3,5,8,19H2,1-2H3/b24-17+

InChI Key

MIZIOJSKUOJEEK-JJIBRWJFSA-N

SMILES

CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)F)N=N5

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)F)N=N5

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)F)N=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.